2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile

AKT phosphorylation PI3K pathway PC3 prostate carcinoma

2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile (CAS 1214339-31-7) is a heterocyclic small molecule incorporating an indole core, a pyridin-4-yl substituent at the 6‑position, and an acetonitrile group at the indole 3‑position. This scaffold is explicitly claimed in patents as an inhibitor of Toll‑like receptors 7, 8, and 9 (TLR7/8/9) and of the PI3K/AKT/PDK1 signaling axis.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
Cat. No. B11873087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CC=NC=C3)NC=C2CC#N
InChIInChI=1S/C15H11N3/c16-6-3-13-10-18-15-9-12(1-2-14(13)15)11-4-7-17-8-5-11/h1-2,4-5,7-10,18H,3H2
InChIKeyDGTCQWAQNIPOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile: Technical Baseline for Procurement Decisions


2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile (CAS 1214339-31-7) is a heterocyclic small molecule incorporating an indole core, a pyridin-4-yl substituent at the 6‑position, and an acetonitrile group at the indole 3‑position . This scaffold is explicitly claimed in patents as an inhibitor of Toll‑like receptors 7, 8, and 9 (TLR7/8/9) [1] and of the PI3K/AKT/PDK1 signaling axis [2]. Its molecular formula is C₁₅H₁₁N₃ (MW 233.27 g/mol) and it is commercially available at 98%+ purity from multiple reputable vendors .

Why 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile Cannot Be Replaced by In‑Class Analogs


This compound is a regiospecific pyridinyl-indole acetonitrile whose biological activity depends critically on the 6‑position of the pyridine ring and the acetonitrile functionality. The 4‑, 5‑, and 7‑regioisomers (CAS 1214355-61-9, 1214339-24-8, and 1214325-69-5, respectively) share the same molecular formula but lack any reported IC50 data in public databases, indicating that substitution position profoundly alters pharmacologically relevant target engagement [1]. Even structurally close analogs such as indole‑3‑acetonitrile lack the pyridyl moiety required for the kinase interactions documented for the 6‑substituted derivative. Consequently, substituting a cheaper or more accessible analog without empirical validation risks failure in assays that depend on the specific molecular recognition properties of the 6‑(pyridin‑4‑yl)indole scaffold [2].

Quantitative Differentiation Evidence for 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile


Cellular AKT Phosphorylation Inhibition: 6-Regioisomer Demonstrates Documented Potency

In a cellular assay measuring phosphorylated AKT (Ser473) in PC3 human prostate carcinoma cells, 2‑(6‑(pyridin‑4‑yl)‑1H‑indol‑3‑yl)acetonitrile achieved an IC50 of 60 nM [1]. In contrast, the 4‑, 5‑, and 7‑regioisomers have no IC50 data in BindingDB or ChEMBL as of April 2026, indicating that only the 6‑substituted positional isomer has demonstrated this level of target‑cell potency [2].

AKT phosphorylation PI3K pathway PC3 prostate carcinoma

PI3Kbeta Enzymatic Inhibition: Direct Biochemical Activity of the 6-Isomer

In a biochemical assay using N‑terminal His‑tagged human PI3Kbeta expressed in baculovirus‑infected Sf21 cells with PI(4,5)P₂ substrate, 2‑(6‑(pyridin‑4‑yl)‑1H‑indol‑3‑yl)acetonitrile exhibited an IC50 of 41 nM [1]. This enzymatic potency provides direct evidence that the compound engages the PI3Kbeta catalytic subunit, complementing the cellular AKT phosphorylation data. No equivalent enzymatic IC50 values are reported for the other three regioisomers [2].

PI3Kbeta enzymatic assay lipid kinase

CYP3A4 Metabolic Stability: Low Liability Compared to Close Structural Analogs

The compound inhibited recombinant human CYP3A4 with an IC50 of 40,000 nM (40 µM), indicating a low potential for CYP3A4‑mediated drug‑drug interactions [1]. For context, a structurally distinct but pharmacologically related PI3Kdelta inhibitor (CHEMBL2165502) showed CYP3A4 time‑dependent inhibition with an IC50 of 10,000 nM [2]. The approximately 4‑fold higher IC50 of the 6‑pyridinyl indole acetonitrile suggests a more favorable metabolic liability profile in vitro, although direct head‑to‑head comparisons under identical conditions are not available.

CYP3A4 inhibition metabolic stability drug-drug interaction

Patent-Backed Scaffold for TLR7/8/9 and PDK1 Inhibition

The pyridin‑4‑yl‑indole acetonitrile core is specifically claimed in US Patent 10,660,877 B2 (Bristol‑Myers Squibb) as an inhibitor of Toll‑like receptors 7, 8, and 9, with demonstrated utility in inflammatory and autoimmune disease models [1]. Independently, the scaffold appears in PDK1 inhibitor programs with intracellular IC50 values for PDK1‑mediated AKT phosphorylation in the 200–320 nM range for close structural analogs bearing similar geometric orientation [2]. This dual‑target patent footprint provides a unique procurement rationale distinct from single‑target screening compounds.

TLR7 antagonist TLR8 antagonist PDK1 inhibitor patent composition of matter

Purity and Quality Assurance: 98%+ NLT Specification with Batch‑Level Analytics

Commercial sources offer 2‑(6‑(pyridin‑4‑yl)‑1H‑indol‑3‑yl)acetonitrile at NLT 98% purity, accompanied by batch‑specific NMR, HPLC, and GC quality reports . In contrast, most vendors list the 4‑, 5‑, and 7‑regioisomers at 95%+ purity without the same level of documented batch analytics . For procurement purposes, the higher purity specification combined with publicly available spectral data reduces the need for in‑house re‑purification and ensures batch‑to‑batch consistency in quantitative assays.

purity specification NMR HPLC quality control

Optimal Application Scenarios for 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile Based on Quantitative Evidence


PI3K/AKT Pathway‑Targeted Oncology Probe Development

With a cellular IC50 of 60 nM against AKT Ser473 phosphorylation in PC3 cells [1] and a biochemical IC50 of 41 nM against PI3Kbeta [1], this compound is best deployed as a starting scaffold for PI3K/AKT pathway inhibitor hit‑to‑lead programs. Its activity in both enzymatic and cellular contexts makes it suitable for structure‑activity relationship (SAR) studies where the 6‑pyridinyl geometry is systematically varied to optimize isoform selectivity and cellular potency.

Immunology Drug Discovery Targeting TLR7/8/9

As a patent‑protected pyridinyl indole [2], this compound is positioned for use in medicinal chemistry campaigns targeting Toll‑like receptors 7, 8, and 9 for autoimmune and inflammatory indications. The 6‑substitution pattern identified in the patent literature represents a validated starting point for lead optimization with documented synthetic accessibility through multi‑step condensation routes.

Kinase Selectivity Profiling Panels

The combination of PI3Kbeta enzymatic activity (IC50 41 nM) [1] and low CYP3A4 inhibition liability (IC50 40 µM) [1] makes this compound a valuable addition to kinase selectivity profiling panels. Its distinct 6‑pyridinyl‑indole pharmacophore can serve as a reference compound for assessing off‑target kinase engagement and CYP‑mediated metabolism risk in parallel screening cascades.

Structural Biology and Co‑Crystallography of Indole‑Binding Kinases

The rigid, planar architecture of the 6‑(pyridin‑4‑yl)indole core, combined with an acetonitrile group that can act as a hydrogen‑bond acceptor, makes this compound an attractive ligand for co‑crystallography studies with PI3K isoforms and PDK1. Publicly available biochemical IC50 data [1] support its use in soaking experiments aimed at resolving binding modes of pyridinyl‑indole kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.